![molecular formula C8H9ClN2O2 B2554022 2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン-5-カルボン酸;塩酸塩 CAS No. 2402831-16-5](/img/structure/B2554022.png)

2,3-ジヒドロ-1H-ピロロ[2,3-b]ピリジン-5-カルボン酸;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

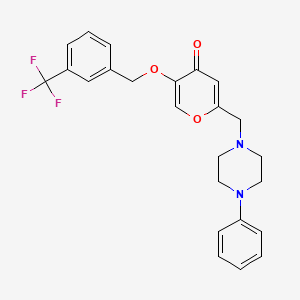

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the central nervous system.

科学的研究の応用

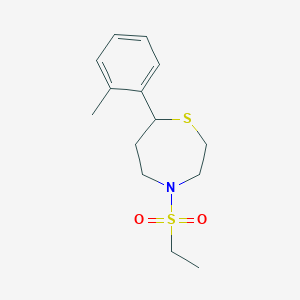

がん治療におけるFGFR阻害

線維芽細胞成長因子受容体(FGFR)シグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝臓がんなど、いくつかの癌に関与しています。 AT37661は、FGFR1、FGFR2、およびFGFR3を標的とする1H-ピロロ[2,3-b]ピリジン誘導体のクラスに属します。 特に化合物4hは、低分子量で強力なFGFR阻害活性を示し、さらなる最適化のための魅力的なリード化合物となっています 。 in vitro研究では、4hは乳がん細胞の増殖を阻害し、アポトーシスを誘導することが示されています。 さらに、癌細胞の遊走と浸潤を有意に抑制します .

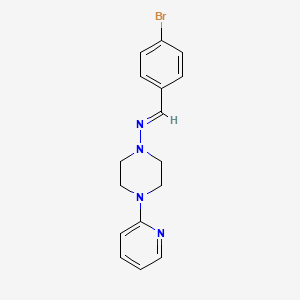

抗リーシュマニア効果

ユニークに官能基化された2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン誘導体は、Ugi修飾後戦略を用いて合成され、内臓リーシュマニア症(VL)に対する有効性が評価されています。 この特定の化合物は直接言及されていませんが、同じ構造クラスに属します。 抗リーシュマニア薬としての可能性を探るには、さらなる研究が必要です .

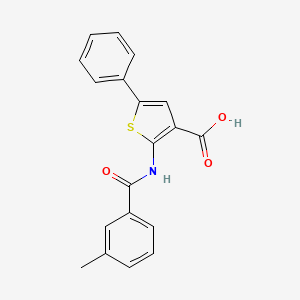

多置換誘導体のカスケード合成

新規プロトコルにより、容易に入手可能なN-プロパルギルβ-エナミノノンとアリールアルデヒドまたはN-スルホニルイミンから、多置換ジヒドロフリルピリジンおよびジヒドロピロロピリジン誘導体を調製できます。 これらの誘導体は、創薬や化学合成など、さまざまな用途に有望です .

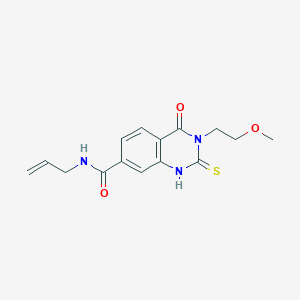

作用機序

Target of Action

The primary targets of AT37661 are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . AT37661 exhibits potent activities against FGFR1, 2, and 3 .

Mode of Action

AT37661 interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .

Biochemical Pathways

The FGFR signaling pathway is the primary pathway affected by AT37661. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with a low molecular weight, such as at37661, would be an appealing lead compound beneficial to subsequent optimization .

Result of Action

In vitro, AT37661 has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Additionally, AT37661 significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

AT37661 has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between AT37661 and FGFRs can influence these biochemical reactions.

Cellular Effects

In vitro studies have shown that AT37661 can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that AT37661 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of AT37661 involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . AT37661, as an FGFR inhibitor, can disrupt these processes, leading to changes in gene expression and other cellular effects .

特性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQDIJVTZWLGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2402831-16-5 |

Source

|

| Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)